BML-259

概要

説明

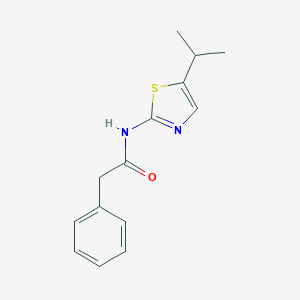

BML-259 is a compound belonging to the class of acetamides. It features a thiazole ring, which is a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom. Thiazole derivatives are known for their diverse biological activities, including antimicrobial, antifungal, antiviral, and anti-inflammatory properties .

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of BML-259 typically involves the reaction of 2-phenylacetic acid with 5-propan-2-yl-2-thiazolylamine under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane. The reaction mixture is stirred at room temperature for several hours to yield the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve a continuous flow process to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process .

化学反応の分析

Types of Reactions

BML-259 can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to yield amine derivatives.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole ring, particularly at the C-2 and C-5 positions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an aqueous medium at elevated temperatures.

Reduction: Lithium aluminum hydride in anhydrous ether under reflux conditions.

Substitution: Halogenating agents such as bromine or chlorine in the presence of a catalyst.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Amine derivatives.

Substitution: Halogenated thiazole derivatives.

科学的研究の応用

Plant Biology

Circadian Rhythm Modulation

BML-259 has been identified as a significant modulator of the circadian clock in Arabidopsis thaliana. Research indicates that treatment with this compound results in lengthened circadian periods, which is crucial for optimizing plant growth and productivity. The compound inhibits CDKC;2 kinase activity, which is essential for the phosphorylation of RNA polymerase II, thereby affecting gene expression related to circadian rhythms.

Key Findings:

- Impact on Gene Expression : Treatment with 27 µM this compound resulted in the down-regulation of 4,554 genes and up-regulation of 181 genes involved in stress responses (2).

- Mechanism of Action : The presence of a thiazole ring in this compound is critical for its activity, while modifications to other groups do not significantly affect its function (4).

| Application | Effect | Reference |

|---|---|---|

| Circadian rhythm modulation | Lengthens circadian periods in Arabidopsis | |

| Gene expression alteration | Down-regulates stress-related genes |

Neurobiology

Potential Therapeutic Target for Neurodegenerative Diseases

This compound's inhibition of CDK5 has implications for treating neurodegenerative diseases such as Alzheimer's disease. Aberrant activation of CDK5 has been linked to neurodegeneration, and this compound has shown promise in reducing motor neuron degeneration in models of spinal muscular atrophy (SMA).

Case Studies:

- Motor Neuron Protection : In cultured motor neurons from SMA mice, treatment with this compound significantly reduced degeneration compared to controls (5).

- Diabetic Renal Injury : this compound exhibited protective effects against STZ-induced renal injury in diabetic mice at a dosage of 10 mg/kg (7).

| Application | Effect | Reference |

|---|---|---|

| Neuroprotection | Reduces degeneration in SMA models | |

| Renal protection | Ameliorates diabetic renal injury |

Cancer Research

This compound's role as a CDK inhibitor positions it as a candidate for cancer therapy, particularly in targeting specific pathways involved in tumor growth and resistance.

Clinical Insights:

Research into the use of CDK inhibitors like this compound suggests that they may enhance the efficacy of existing cancer treatments by overcoming resistance mechanisms associated with tumor progression (1).

作用機序

The mechanism of action of BML-259 involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, leading to the inhibition of microbial growth or the modulation of inflammatory responses. The compound’s ability to undergo electrophilic and nucleophilic substitution reactions allows it to form covalent bonds with target molecules, thereby exerting its biological effects .

類似化合物との比較

Similar Compounds

Sulfathiazole: An antimicrobial drug with a thiazole ring.

Ritonavir: An antiretroviral drug containing a thiazole moiety.

Abafungin: An antifungal agent with a thiazole structure.

Uniqueness

BML-259 is unique due to its specific substitution pattern on the thiazole ring, which imparts distinct biological activities and chemical reactivity. Its combination of a phenyl group and a propan-2-yl group on the thiazole ring differentiates it from other thiazole derivatives, making it a valuable compound for various scientific and industrial applications .

生物活性

BML-259 is a small molecule inhibitor primarily recognized for its role in inhibiting cyclin-dependent kinases (CDKs), particularly CDK2 and CDK5. This compound has garnered attention for its biological activities in various organisms, including plants and mammals, and its potential applications in research related to circadian rhythms and cancer.

This compound functions as an inhibitor of cyclin-dependent kinase C;2 (CDKC;2) in Arabidopsis thaliana, which plays a crucial role in the phosphorylation of RNA polymerase II (Pol II). This phosphorylation is essential for proper transcriptional regulation and circadian rhythm maintenance. The compound's structure includes a thiazole ring, which is critical for its biological activity, while modifications to other groups like acetamide and phenyl do not significantly affect its function .

Structure-Activity Relationship

The structure-activity relationship (SAR) studies indicate that this compound's binding to the ATP-binding pocket of CDK9, a mammalian homolog of CDKC;2, is mediated through hydrogen bonds and CH/π interactions. The binding dynamics suggest that this compound can effectively modulate kinase activity, leading to significant biological outcomes such as circadian period lengthening .

Circadian Rhythm Modulation

This compound has been shown to lengthen the circadian clock period in Arabidopsis seedlings. In experiments, treatment with 1 µM this compound resulted in approximately 50% inhibition of Pol II phosphorylation, with higher concentrations leading to more pronounced effects. For instance, at 50 µM concentration, this compound treatment extended the circadian period for both CCA1:LUC and TOC1:LUC reporters for at least 8 hours .

Gene Expression Impact

RNA sequencing analysis revealed that treatment with this compound at a concentration of 27 µM resulted in the upregulation of 181 genes and downregulation of 4,554 genes. Notably, gene ontology analysis indicated that many upregulated genes were involved in stress responses, while downregulated genes were associated with nucleic acid metabolism and gene expression regulation .

Case Studies

Case Study 1: Arabidopsis Seedlings

In a controlled study, Arabidopsis seedlings treated with this compound exhibited significant changes in gene expression profiles. The treatment led to the downregulation of key circadian clock genes such as CCA1, TOC1, and LNK1, indicating that this compound affects not only kinase activity but also broader transcriptional networks governing circadian rhythms .

Case Study 2: Mammalian Systems

This compound's effects extend beyond plant systems; it has been identified as a potent inhibitor of CDK5, which is involved in neuronal development. Research indicates that continuous administration of this compound can impact neuronal signaling pathways, potentially offering therapeutic avenues for neurodegenerative diseases .

Comparative Analysis

The following table summarizes the biological activities of this compound compared to its analogs:

| Compound | Target Kinase | Period-Lengthening Activity | Pol II Phosphorylation Inhibition |

|---|---|---|---|

| This compound | CDKC;2 | Moderate | Yes (50% at 1 µM) |

| TT-361 | CDKC;2 | Stronger | Yes (below half at 1 µM) |

| TT-539 | CDKC;2 | None | No |

特性

IUPAC Name |

2-phenyl-N-(5-propan-2-yl-1,3-thiazol-2-yl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N2OS/c1-10(2)12-9-15-14(18-12)16-13(17)8-11-6-4-3-5-7-11/h3-7,9-10H,8H2,1-2H3,(H,15,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IGRZXNLKVUEFDM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CN=C(S1)NC(=O)CC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20587883 | |

| Record name | 2-Phenyl-N-[5-(propan-2-yl)-1,3-thiazol-2-yl]acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20587883 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

260.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

267654-00-2 | |

| Record name | 2-Phenyl-N-[5-(propan-2-yl)-1,3-thiazol-2-yl]acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20587883 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does 2-phenyl-N-(5-propan-2-yl-2-thiazolyl)acetamide (BML-259) interact with its target in Arabidopsis and what are the downstream effects?

A1: this compound targets CYCLIN DEPENDENT KINASE C;2 (CDKC;2) in Arabidopsis thaliana [, ]. This kinase is responsible for phosphorylating the C-terminal domain of RNA polymerase II, a crucial step in the general transcriptional machinery []. By inhibiting CDKC;2, this compound reduces RNA polymerase II phosphorylation, leading to decreased expression of clock-associated genes and ultimately lengthening the Arabidopsis circadian period [, ].

Q2: What structural modifications to this compound have been explored and how do they affect its activity on the Arabidopsis circadian clock?

A2: Structure-function studies revealed that the thiazole ring in this compound is essential for its period-lengthening activity []. Modifications to the acetamide, isopropyl, and phenyl groups were tolerated without significant impact on activity []. Interestingly, replacing the phenyl ring with a thiophenyl ring, as in the analog TT-361, resulted in stronger period-lengthening activity and CDKC;2 inhibition compared to this compound []. This suggests that specific structural modifications can be utilized to modulate the compound's potency and potentially its selectivity.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。